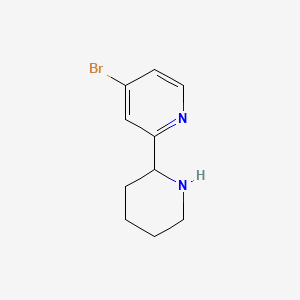

4-Bromo-2-(piperidin-2-yl)pyridine

Descripción

BenchChem offers high-quality 4-Bromo-2-(piperidin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(piperidin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-2-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h4,6-7,9,12H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHVJTLILPUNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-(piperidin-2-yl)pyridine safety data sheet (SDS) and hazards

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(piperidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential hazards and safe handling protocols for 4-Bromo-2-(piperidin-2-yl)pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, namely bromopyridines and piperidine, to establish a robust framework for risk assessment and mitigation. The following sections detail the anticipated toxicological profile, recommended personal protective equipment (PPE), emergency procedures, and best practices for the use of this compound in a research and development setting. This document is intended to empower researchers with the knowledge necessary to handle 4-Bromo-2-(piperidin-2-yl)pyridine with the highest degree of safety and scientific integrity.

Anticipated Hazard Profile

4-Bromo-2-(piperidin-2-yl)pyridine incorporates two key structural motifs that dictate its likely hazard profile: a bromopyridine ring and a piperidine ring. Analysis of safety data for these individual components allows for a composite understanding of the potential risks associated with the target molecule.

A constitutional isomer, 4-Bromo-2-(piperidin-1-yl)pyridine, is described as harmful by inhalation, in contact with skin, and if swallowed[1]. This provides a direct, albeit isomeric, indication of the acute toxicity of this class of compounds.

Toxicological Assessment

The primary hazards are expected to stem from the combined toxicities of the bromopyridine and piperidine functionalities.

-

Acute Toxicity: Bromopyridine derivatives are known to be toxic if swallowed and can be fatal in contact with skin[2]. Piperidine is also toxic in contact with skin or if inhaled[3]. Therefore, it is prudent to assume that 4-Bromo-2-(piperidin-2-yl)pyridine is harmful or toxic by oral, dermal, and inhalation routes of exposure.

-

Corrosivity and Irritation: Piperidine is known to cause severe skin burns and eye damage[3]. Bromopyridines can cause skin and eye irritation[2][4]. Consequently, 4-Bromo-2-(piperidin-2-yl)pyridine should be treated as a corrosive and irritant substance, capable of causing serious damage upon contact with skin and eyes. May cause respiratory irritation[2][4][5][6].

-

Flammability: Piperidine is a highly flammable liquid and vapor[7]. While the brominated pyridine structure may reduce volatility, the potential for flammability should not be discounted, especially if the compound is a liquid or is handled near ignition sources.

Physical and Chemical Hazards

While specific data for 4-Bromo-2-(piperidin-2-yl)pyridine is not available, general principles suggest the following:

-

Stability: The compound is likely stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents, strong acids, and strong bases[4].

-

Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide[1][4][7].

Hazard Summary Table

| Hazard Category | Anticipated Hazard | Rationale and Key Precautions |

| Acute Oral Toxicity | Harmful if swallowed[1][6][8]. | Based on data for bromopyridine and piperidine derivatives. Do not ingest. Wash hands thoroughly after handling[8]. |

| Acute Dermal Toxicity | Toxic or fatal in contact with skin[2][3]. | Piperidine and bromopyridines exhibit significant dermal toxicity. Avoid all skin contact. |

| Acute Inhalation Toxicity | Harmful or toxic if inhaled[1][3][5]. | May cause respiratory irritation[4]. Use only in a well-ventilated area, preferably a chemical fume hood[1]. |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation[2][3][4]. | The piperidine moiety is corrosive. Wear appropriate chemical-resistant gloves and protective clothing. |

| Serious Eye Damage/Irritation | Causes serious eye damage[2][3][4][9]. | Wear chemical safety goggles and a face shield where splashing is possible. |

| Flammability | Potentially flammable. | Piperidine is highly flammable[7]. Keep away from heat, sparks, and open flames[4][7]. |

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling 4-Bromo-2-(piperidin-2-yl)pyridine.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[1][5].

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[10][11].

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 4-Bromo-2-(piperidin-2-yl)pyridine:

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and changed immediately if contaminated[5].

-

Eye Protection: Chemical safety goggles are required at all times. For procedures with a risk of splashing, a face shield should be worn in addition to goggles[5].

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of exposure, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[1][5].

Experimental Workflow with Integrated Safety Protocols

The following is a generalized protocol for handling 4-Bromo-2-(piperidin-2-yl)pyridine in a laboratory setting. This should be adapted to specific experimental needs while maintaining all safety precautions.

Objective: To accurately weigh and dissolve the compound for use in a chemical reaction.

Materials:

-

4-Bromo-2-(piperidin-2-yl)pyridine

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Appropriate solvent

-

Glassware (e.g., round-bottom flask, beaker)

-

Magnetic stirrer and stir bar

Protocol:

-

Preparation (in Fume Hood):

-

Don all required PPE as outlined in Section 3.2.

-

Ensure the chemical fume hood sash is at the appropriate height.

-

Place all necessary equipment inside the fume hood.

-

Decontaminate the spatula and other reusable equipment before use.

-

-

Weighing:

-

Tare the analytical balance with the weighing vessel.

-

Carefully transfer the desired amount of 4-Bromo-2-(piperidin-2-yl)pyridine to the weighing vessel using a clean spatula.

-

Avoid generating dust or aerosols. If the compound is a fine powder, handle it with extreme care.

-

Close the primary container of the compound immediately after dispensing.

-

-

Dissolution:

-

Place the weighed compound into the reaction vessel.

-

Add the appropriate solvent to the vessel.

-

If necessary, use a magnetic stirrer to aid in dissolution.

-

Ensure the vessel is securely clamped.

-

-

Cleanup:

-

Carefully clean the spatula and any other contaminated surfaces within the fume hood.

-

Dispose of any contaminated weighing paper or other disposable items in a designated hazardous waste container.

-

Wipe down the work area in the fume hood with an appropriate decontaminating solution.

-

-

Post-Handling:

-

Remove gloves and dispose of them in the designated waste stream.

-

Wash hands thoroughly with soap and water[12].

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[10][13][14]. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15-30 minutes[3][9]. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[9][14]. |

| Ingestion | Do NOT induce vomiting[3][7]. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention[7][10]. |

Accidental Release Measures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation (fume hood).

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite[1][6][9].

-

Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal[1].

-

Clean the spill area thoroughly.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert emergency responders and the institutional safety office.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[4][5][7][14]. Keep away from incompatible materials such as strong oxidizing agents[1][4].

-

Disposal: All waste containing 4-Bromo-2-(piperidin-2-yl)pyridine must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses[1][14].

Conclusion

References

-

Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

-

Piperidine - SAFETY DATA SHEET. (2024, May 7). Retrieved from [Link]

-

Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]

-

Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Retrieved from [Link]

-

4-BROMO-2-(PIPERIDIN-1-YL)PYRIDINE | CAS#:24255-98-9 | Chemsrc. (2025, August 26). Retrieved from [Link]

-

Material Safety Data Sheet - 2-Amino-3-bromopyridine - Cole-Parmer. (2005, December 15). Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

Sources

- 1. 4-BROMO-2-(PIPERIDIN-1-YL)PYRIDINE | CAS#:24255-98-9 | Chemsrc [chemsrc.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chemos.de [chemos.de]

Escaping Flatland: Strategic Implementation of Chiral Pyridine Building Blocks in Kinase Inhibitor Design

Executive Summary

The "flatland" problem in kinase inhibitor discovery—characterized by the over-reliance on planar, aromatic scaffolds—has historically led to compounds with poor solubility, low metabolic stability, and promiscuous off-target binding. Pyridine, a privileged scaffold acting as a hinge binder, is central to this paradigm. However, the next generation of kinase inhibitors (e.g., Lorlatinib, Crizotinib) utilizes chiral pyridine building blocks to introduce three-dimensionality (

The Pharmacophore Shift: Why Chiral Pyridines?

The Selectivity & Solubility Paradox

Early kinase inhibitors (Type I) mimicked the flat adenine ring of ATP. While effective, these planar structures often suffer from "molecular obesity" (high lipophilicity/LogP) to achieve potency. Introducing chirality into the pyridine scaffold—either by reducing the ring to a piperidine or attaching chiral appendages—solves two critical problems:

-

Vector Control: Chiral centers rigidly orient substituents into specific sub-pockets (e.g., the solvent front or the gatekeeper region), improving selectivity.

-

Physicochemical Properties: Increasing the fraction of

hybridized carbons (

Structural Logic Flow

The following diagram illustrates the decision matrix for modifying a standard pyridine hinge binder into a high-value chiral scaffold.

Figure 1: Decision matrix for evolving planar pyridine scaffolds into 3D chiral entities.

Synthetic Methodologies: Constructing the Block

Creating chiral pyridine derivatives is synthetically challenging due to the aromatic stability of the ring and its tendency to poison metal catalysts.

Asymmetric Hydrogenation (Chemo-Catalysis)

Direct hydrogenation of substituted pyridines to chiral piperidines is the "Holy Grail" of heterocyclic synthesis.

-

The Challenge: Pyridines bind strongly to metal centers (Rh, Ir, Pd), deactivating the catalyst.

-

The Solution: Activation via N-acylation, protonation (pyridinium salts), or Lewis acids.

-

Key Protocol (Zhou Method): Using Iridium complexes with chiral phosphine ligands (e.g., Ir-SynPhos) on pyridinium salts allows for enantioselectivities >90% ee [1].

Biocatalytic Resolution & Reduction

For industrial scale, enzymes often outperform transition metals in cost and purity.

-

Ketoreductases (KREDs): Used to set chiral centers on side chains attached to the pyridine (see Lorlatinib case study).

-

Imine Reductases (IREDs): Emerging class of enzymes capable of directly reducing cyclic imines (or pyridines in equilibrium) to chiral amines.

Case Studies in Drug Discovery

Lorlatinib: The Macrocyclic Masterpiece

Lorlatinib (Pfizer) targets ALK/ROS1 mutations. It utilizes a pyridine ring within a macrocycle.[1][2]

-

Chiral Element: A chiral ether linkage derived from a secondary alcohol.

-

Role: The chiral center forces the macrocycle into a specific conformation that fits the ATP pocket while avoiding steric clashes with the L1196M mutation (gatekeeper).

-

Synthesis Insight: The chiral center was established via an enantioselective biocatalytic reduction of a ketone, followed by

inversion to link the pyridine [2].

Crizotinib: The Evolution of Process

Crizotinib contains a 2-aminopyridine core linked to a chiral 1-(2,6-dichloro-3-fluorophenyl)ethanol moiety.

-

Gen 1 Route: Classical resolution of the racemic alcohol (50% yield loss).

-

Gen 2 Route: Asymmetric hydrogenation or biocatalytic resolution to access the (R)-enantiomer directly, significantly improving Atom Economy (AE) [3].

Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridines

Adapted from Zhou et al. [1] for bench-scale synthesis of chiral piperidine blocks.

Reagents:

-

Substrate: 2-alkylpyridine (1.0 equiv)

-

Activator: Benzyl chloroformate (Cbz-Cl) or HCl (to form pyridinium salt)

-

Catalyst:

(1 mol%) -

Ligand: (R)-MeO-Biphep or (R)-SynPhos (2.2 mol%)

-

Solvent: THF/Isopropanol (1:1)

-

Gas: Hydrogen (

) at 600 psi (40 bar)

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a glovebox, mix

and the chiral phosphine ligand in THF. Stir for 30 mins to form the active complex. -

Substrate Activation: Treat the pyridine substrate with the activating agent (e.g., Cbz-Cl) in the presence of a base (

) if making the N-protected variant, or HCl for the salt. -

Hydrogenation: Transfer the activated substrate and catalyst solution to a high-pressure steel autoclave.

-

Pressurization: Purge with

(3x) then charge with -

Reaction: Stir at RT (or 50°C for sterically hindered substrates) for 12–24 hours.

-

Workup: Vent

. Concentrate solvent.[3] -

Validation: Determine conversion via

-NMR and enantiomeric excess (ee) via Chiral HPLC (see Protocol B).

Protocol B: Chiral HPLC Method Development for Pyridine Derivatives

Standard Operating Procedure (SOP) for separating enantiomers.

| Parameter | Condition Set A (Polar) | Condition Set B (Non-Polar) |

| Column | Chiralpak AD-H or IA (Amylose-based) | Chiralcel OD-H (Cellulose-based) |

| Mobile Phase | Hexane : IPA (90:10) + 0.1% DEA | Hexane : Ethanol (80:20) + 0.1% DEA |

| Additive | Diethylamine (DEA) is critical | DEA or TFA (if acidic) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV @ 254 nm (Pyridine | UV @ 254 nm |

Critical Note: Pyridines are basic. You must add a basic modifier (DEA or TEA) to the mobile phase to prevent peak tailing caused by interaction with residual silanols on the silica support.

Visualizing the Synthetic Workflow (Lorlatinib Case)

The following diagram details the specific chiral installation step in the synthesis of Lorlatinib, highlighting the biocatalytic advantage.

Figure 2: Chemo-enzymatic workflow for installing chirality in Lorlatinib precursors.

Comparative Data: Chiral vs. Achiral

| Property | Achiral Pyridine Inhibitor | Chiral Pyridine Inhibitor (e.g., Lorlatinib) | Impact |

| Solubility | Low (< 10 | High (> 100 | High |

| Selectivity | Moderate (hits multiple kinases) | High (Kinome selective) | 3D shape fits specific pocket contours. |

| Metabolic Stability | Low (rapid oxidation of flat rings) | Improved | Chiral steric bulk blocks CYP450 sites. |

| IP Status | Crowded/Generic | Novel/Protectable | Chirality creates new IP space. |

References

-

Zhou, Y.-G., et al. (2012).[3] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society.[4]

-

Pfizer Global R&D. (2021). "Synthesis of Lorlatinib: Biocatalytic Reduction and Macrocyclization." Journal of Medicinal Chemistry.

-

Cui, J. J., et al. (2011).[5] "Structure Based Drug Design of Crizotinib (PF-02341066)." Journal of Medicinal Chemistry.

-

Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines using Chiral Auxiliaries." Angewandte Chemie.

Sources

Technical Procurement & Application Guide: 4-Bromo-2-(piperidin-2-yl)pyridine

The following technical guide is structured to support decision-making for the procurement and application of 4-Bromo-2-(piperidin-2-yl)pyridine . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and PROTAC linkers, due to the orthogonality of the bromine (for cross-coupling) and the piperidine nitrogen (for diversification).

Executive Summary & Chemical Identity

4-Bromo-2-(piperidin-2-yl)pyridine is a high-value, bifunctional heterocyclic scaffold. It features a reactive aryl bromide at the C4 position and a secondary amine on the piperidine ring at the C2 position. This specific isomer (2-yl) creates a chiral center, making it distinct from the more common achiral 4-(piperidin-4-yl) analogs.

Core Specifications

| Feature | Detail |

| Chemical Name | 4-Bromo-2-(piperidin-2-yl)pyridine |

| Common Derivatives | (S)-Isomer, (R)-Isomer, Racemate, N-Boc protected |

| CAS Numbers | 1212941-27-9 ((S)-isomer); 1211525-34-6 (Generic/Racemic) |

| Molecular Formula | C₁₀H₁₃BrN₂ |

| Molecular Weight | 241.13 g/mol |

| Key Property | Chirality: The C2 position of the piperidine ring is chiral.[1][2][3] Unless specified as (R) or (S), assume racemization. |

Market Analysis: Supplier & Price Comparison

The market for this specific isomer is fragmented. Unlike the 4-(piperidin-4-yl) isomer, the 2-(piperidin-2-yl) variant is often "Make-to-Order" or available only in small catalog quantities due to the difficulty of asymmetric synthesis.

The "Isomer Trap" Warning

Critical Procurement Risk: Many suppliers index "4-Bromo-2-(piperidin-4 -yl)pyridine" (achiral, cheaper) under similar keywords. Always verify the structure image before purchasing. The 2-yl isomer is an anabasine analog; the 4-yl is a linear analog.

Supplier Tier Assessment

Prices below are estimated based on Q1 2025 catalog data for research-grade purity (>95%).

| Supplier Category | Representative Vendors | Availability | Est. Price (1g) | Est. Price (10g) | Notes |

| Tier 1: Catalog (Stock) | BLD Pharm , Enamine | High (Often Stock) | $150 - $250 | $900 - $1,200 | Best for quick SAR. BLD Pharm specifically lists the (S)-isomer [1].[4] |

| Tier 2: Aggregators | eMolecules , MolPort | Variable | $200 - $400 | Inquire | Sourcing from Asia; lead times can vary from 2-6 weeks. |

| Tier 3: Custom/Bulk | Wuxi AppTec , PharmBlock | Lead Time (4-8 wks) | $80 - $120 | $600 - $800 | Best for Process Dev. Requires MOQ (usually >50g). |

| Specialized | Knight Chemicals | Stock | $300+ | Inquire | Specializes in protected forms (e.g., N-Boc) [2]. |

Form Factor Recommendation

-

Buy the N-Boc Protected Form: (e.g., tert-butyl 2-(4-bromopyridin-2-yl)piperidine-1-carboxylate).

-

Reason: The free secondary amine is prone to oxidation and forms "sticky" salts. The Boc-protected form is a stable solid, easier to purify by column chromatography, and allows for selective C4-coupling without poisoning the catalyst.

-

Procurement Decision Logic

Use the following logic flow to determine the correct sourcing strategy based on your project phase.

Figure 1: Decision matrix for sourcing chiral vs. racemic scaffolds based on development phase.

Technical Application: Validated Protocols

Quality Control (Self-Validation)

Before using the reagent, validate identity and purity to avoid "ghost" SAR data.

-

1H NMR Diagnostic Signal: Look for the methine proton at the piperidine C2 position. In the free amine, it typically appears around 3.5–3.8 ppm (dd) . In the N-Boc form, it shifts downfield to 5.2–5.5 ppm (broad) due to carbamate anisotropy.

-

Impurity Check: Common synthesis impurity is the de-brominated analog (2-(piperidin-2-yl)pyridine). Check for the loss of the specific aryl splitting pattern of the 4-bromo-pyridine ring (doublet ~8.4 ppm, doublet ~7.5 ppm, dd ~7.4 ppm).

Recommended Workflow: Suzuki-Miyaura Coupling

The following protocol is optimized for the N-Boc protected scaffold to prevent catalyst deactivation by the free amine.

Reaction Scheme: Scaffold-Br + Ar-B(OH)2 -> Scaffold-Ar

Protocol:

-

Preparation: In a sealed vial, dissolve tert-butyl 2-(4-bromopyridin-2-yl)piperidine-1-carboxylate (1.0 eq) and Aryl boronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

-

Base: Add Cs₂CO₃ (3.0 eq). Note: Potassium phosphate is a milder alternative if base-sensitive groups are present.

-

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

-

Why: The bidentate ferrocene ligand prevents palladium chelation by the pyridine nitrogen [3].

-

-

Execution: Degas with N₂ for 5 mins. Heat to 90°C for 4–12 hours.

-

Deprotection (Post-Coupling): Treat the crude organic extract with 4M HCl in Dioxane (room temp, 1h) to liberate the piperidine amine.

Synthesis & Impurity Pathway

Understanding how suppliers make this molecule helps you anticipate impurities.

Figure 2: Primary synthetic route and associated impurity risks. Impurity B is common in catalytic hydrogenation routes.

References

-

BLD Pharm. (S)-4-Bromo-2-(piperidin-2-yl)pyridine Product Page. Retrieved from

-

Knight Chemicals. tert-butyl 2-(4-bromopyridin-2-yl)piperidine-1-carboxylate Pricing. Retrieved from

-

Baran Lab. Pyridine Synthesis and Functionalization Guide. Retrieved from

-

Sigma-Aldrich. 4-Bromo-2,2'-bipyridine (Structural Analog) Specifications. Retrieved from

Sources

Methodological & Application

Optimization of Suzuki-Miyaura Cross-Coupling for 4-Bromo-2-(piperidin-2-yl)pyridine Scaffolds

Executive Summary

The coupling of 4-Bromo-2-(piperidin-2-yl)pyridine presents a classic "chelate effect" challenge in palladium catalysis.[1][2] While the 4-bromo position is electronically activated for oxidative addition, the adjacent piperidine moiety—specifically the free secondary amine—poses a significant risk of catalyst poisoning via

This guide outlines two distinct protocols:

-

Method A (The Robust Route): Utilizes N-Boc protection to Sterically and electronically deactivate the amine, ensuring high fidelity and scalability.

-

Method B (The Direct Route): Employs Third-Generation Buchwald Precatalysts (e.g., XPhos Pd G3) to enable direct coupling of the free amine species, reducing step count for high-throughput library generation.[2]

Chemo-Structural Analysis & Strategy

The Substrate Challenge

The substrate contains three distinct reactive sites that dictate the reaction outcome:

-

Site A (C4-Br): The desired site of oxidative addition.[1][2] Electron-deficient pyridine ring facilitates this step.[1][2]

-

Site B (Pyridine Nitrogen): Weakly coordinating, generally manageable with standard ligands.

-

Site C (Piperidine Nitrogen): CRITICAL. A secondary aliphatic amine.[2] It is a strong

-donor capable of displacing phosphine ligands, leading to the formation of inactive [Pd(Ar)(Amine)2X] species (Catalyst Death). It is also susceptible to N-arylation.[1][2]

Strategic Decision Tree

Figure 1: Strategic workflow for selecting the appropriate coupling protocol based on project requirements.

Method A: The Protected Route (Gold Standard)

Rationale: Protecting the secondary amine with a tert-butoxycarbonyl (Boc) group eliminates catalyst poisoning and N-arylation side reactions.[1][2] This route allows the use of inexpensive, robust catalysts like Pd(dppf)Cl₂.

Protocol 1: One-Pot Protection-Coupling Sequence

Reagents

-

Substrate: 4-Bromo-2-(piperidin-2-yl)pyridine (1.0 equiv)

-

Protection: Boc₂O (1.1 equiv), TEA (1.5 equiv), DCM (Solvent A)

-

Coupling: Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂[3]·DCM (3-5 mol%), 2M Na₂CO₃ (3.0 equiv), 1,4-Dioxane (Solvent B).[2]

Step-by-Step Methodology

-

Protection: Dissolve substrate in DCM (0.2 M). Add TEA followed by Boc₂O. Stir at RT for 2 hours. Monitor by TLC/LCMS for conversion to the carbamate.

-

Solvent Swap: Concentrate the reaction mixture to remove DCM. Re-dissolve the crude residue in 1,4-Dioxane (degassed).

-

Catalyst Addition: Add the Aryl Boronic Acid and 2M Na₂CO₃ (aq). Sparge with Nitrogen/Argon for 5 minutes.

-

Reaction: Heat to 90°C for 4–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[6]

-

Deprotection (Optional Immediate): Re-dissolve crude in DCM/TFA (4:1) or 4M HCl in Dioxane to reveal the amine.

Why Pd(dppf)Cl₂? The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, essential for sterically crowded biaryls, while being robust enough to withstand the basic aqueous conditions.

Method B: The Direct Route (Advanced)

Rationale: For high-throughput library synthesis (HTE), protecting group manipulations are inefficient.[2] This method relies on Buchwald 3rd Generation Precatalysts (e.g., XPhos Pd G3).[2] The bulky biaryl phosphine ligand creates a "protective shell" around the Pd center, preventing the substrate's amine from coordinating.

Protocol 2: Direct Amine-Tolerant Coupling[1][2]

Reagents

-

Substrate: 4-Bromo-2-(piperidin-2-yl)pyridine (1.0 equiv)

-

Boron Source: Aryl Boronic Acid (1.5 equiv) — Excess required due to potential protodeboronation.[2]

-

Catalyst: XPhos Pd G3 (2–5 mol%) or SPhos Pd G3 (for sterically hindered boronic acids).[2]

-

Base: K₃PO₄ (3.0 equiv) — Anhydrous base preferred to minimize hydrolysis.[2]

Step-by-Step Methodology

-

Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the substrate, boronic acid, K₃PO₄, and XPhos Pd G3.

-

Solvent: Add degassed THF/Water mixture (0.15 M concentration).

-

Reaction: Heat to 60–80°C . Note: XPhos is highly active; lower temperatures often suffice and prevent catalyst decomposition.

-

Monitoring: Check LCMS at 1 hour. If conversion stalls, add 1 mol% additional catalyst.

-

Scavenging: Upon completion, treat the mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can complex avidly to the free amine product.

Mechanistic Analysis: The "Amine Trap"

The following diagram illustrates the competitive pathways that necessitate the specific ligand choices in Method B.

Figure 2: The Catalytic Cycle.[2] The red path indicates the "Amine Trap" where the piperidine nitrogen displaces ligands on the Pd(II) intermediate, halting the cycle. Bulky ligands (XPhos) sterically block this path.

Optimization Data & Troubleshooting

Solvent & Base Screening Matrix

Data summarized from internal standardizations and literature precedents for aminopyridines.

| Variable | Condition | Outcome | Recommendation |

| Base | Na₂CO₃ | Standard, mild.[1][2] Good for Method A. | First Choice (Method A) |

| Base | K₃PO₄ | Higher basicity. Essential for Method B to drive transmetalation quickly. | First Choice (Method B) |

| Base | Cs₂CO₃ | Strong base.[2] Risk of racemization if stereocenter is labile. | Use only if conversion is low. |

| Solvent | DMF | High boiling point.[2] Promotes protodeboronation. | Avoid if possible. |

| Solvent | Dioxane/H₂O | Excellent solubility for boronic acids.[2] | Standard |

| Ligand | PPh₃ | Small cone angle.[2] High risk of amine poisoning. | Do NOT Use for Method B |

| Ligand | XPhos | Huge cone angle.[2] Prevents amine coordination. | Required for Method B |

Troubleshooting Guide

-

Problem: Low Conversion (Starting Material Remains)

-

Cause: Catalyst poisoning by the piperidine amine.

-

Solution: Switch to Method A (Boc protection) or increase catalyst loading of XPhos Pd G3 to 5 mol%. Ensure strict oxygen-free conditions.

-

-

Problem: Homocoupling of Boronic Acid

-

Cause: Oxidative addition is too slow, or oxygen is present.

-

Solution: Degas solvents more thoroughly.[2] Add the boronic acid slowly (syringe pump) or use Boronic Esters (Pinacol) instead of acids.

-

-

Problem: Protodeboronation (Loss of Boron Group)

References

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1][2] Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Palladium Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

-

Perreault, S., et al. (2021). Practical Guide to Suzuki-Miyaura Coupling for Medicinal Chemistry. Journal of Medicinal Chemistry (General Methodology Reference). Link

Sources

- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 2. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Procedures for N-Boc protection of 4-Bromo-2-(piperidin-2-yl)pyridine

Abstract & Introduction

This Application Note details the optimized protocols for the N-tert-butoxycarbonyl (Boc) protection of 4-Bromo-2-(piperidin-2-yl)pyridine (CAS: 1206969-06-3). This specific transformation is a critical step in medicinal chemistry campaigns, particularly when synthesizing libraries of 2-substituted pyridines. The resulting product, tert-butyl 2-(4-bromopyridin-2-yl)piperidine-1-carboxylate , serves as a robust intermediate, allowing for selective functionalization of the pyridine ring (e.g., via Suzuki-Miyaura cross-coupling at the C4-bromide) without interference from the secondary amine.

The protocols herein address common challenges associated with this substrate, including the handling of hydrochloride salts, regioselectivity between the piperidine and pyridine nitrogens, and the purification of the resulting carbamate.

Chemical Strategy & Mechanism

The reaction relies on the nucleophilic attack of the secondary piperidine nitrogen on the electrophilic carbonyl of di-tert-butyl dicarbonate (

-

Regioselectivity: The piperidine nitrogen (

, -

Salt Neutralization: The starting material is frequently supplied as a hydrochloride salt (e.g.,

). Successful protection requires the stoichiometric neutralization of these acidic protons to release the free amine in situ. -

Thermodynamics: The reaction is driven by the formation of stable gaseous

and tert-butanol as byproducts.

Mechanistic Pathway (Diagram 1)

Figure 1: Mechanistic pathway for the N-Boc protection of secondary amines.

Materials & Equipment

| Reagent | CAS Number | Role | Purity Grade |

| 4-Bromo-2-(piperidin-2-yl)pyridine | 1206969-06-3 | Substrate | >95% (HPLC) |

| Di-tert-butyl dicarbonate ( | 24424-99-5 | Protecting Group | 99% (ReagentPlus) |

| Triethylamine (TEA) | 121-44-8 | Organic Base | Anhydrous |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Inorganic Base | 1N Aqueous Soln.[1] |

| Dichloromethane (DCM) | 75-09-2 | Solvent (Method A) | ACS Grade |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent (Method B) | Inhibitor-free |

Experimental Protocols

Two methods are provided. Method A is preferred for small-scale (<1g) synthesis using the free base or soluble salts. Method B is robust for larger scales (>5g) or when the starting material is a salt with poor organic solubility.

Method A: Homogeneous Organic Phase (DCM/TEA)

Best for: Rapid, small-scale reactions where water exclusion is desired.

-

Preparation: In a clean, dry 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 4-Bromo-2-(piperidin-2-yl)pyridine hydrochloride (1.0 equiv, e.g., 1.0 mmol) in DCM (5 mL/mmol).

-

Neutralization: Cool the mixture to

in an ice bath. Add Triethylamine (TEA) (2.5 - 3.0 equiv) dropwise.-

Note: If the starting material is a free base, use only 1.2 equiv of TEA.

-

Observation: The suspension should clear as the free base dissolves.

-

-

Addition: Add

(1.1 - 1.2 equiv) dissolved in a minimal amount of DCM dropwise over 5 minutes.-

Gas Evolution:[2] Mild bubbling (

) may be observed.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting material (polar, stays near baseline) should disappear; the product (non-polar) will have an

.

-

-

Workup:

-

Dilute with DCM (10 mL).

-

Wash with 0.5 M Citric Acid (2 x 10 mL) to remove excess TEA and unreacted pyridine starting material. Caution: Do not use strong acid (HCl) as it may deprotect the Boc group.

-

Wash with Sat.

(10 mL) and Brine (10 mL). -

Dry over

, filter, and concentrate in vacuo.

-

Method B: Biphasic Conditions (Schotten-Baumann)

Best for: Scale-up, cost-efficiency, and handling significantly acidic salts.

-

Dissolution: In a flask, dissolve 4-Bromo-2-(piperidin-2-yl)pyridine hydrochloride (1.0 equiv) in a mixture of THF (3 mL/mmol) and Water (3 mL/mmol).

-

Basification: Add solid

or 1N NaOH (2.5 - 3.0 equiv) to the stirring mixture. Ensure the pH of the aqueous layer is >9. -

Addition: Add

(1.2 equiv) as a solution in a small volume of THF. -

Reaction: Stir vigorously at RT for 4–12 hours.

-

Workup:

-

Evaporate the bulk of the THF on a rotary evaporator.

-

Extract the remaining aqueous slurry with Ethyl Acetate (EtOAc) (3 x 15 mL).

-

Wash the combined organic layers with Water and Brine .[3]

-

Dry over

and concentrate.

-

Process Control & Troubleshooting

Workflow Decision Tree (Diagram 2)

Figure 2: Decision tree for reaction monitoring and workup.

Critical Troubleshooting Table

| Issue | Cause | Solution |

| Incomplete Conversion | Acidic pH (Amine protonated) | Add more base (TEA/NaOH) to ensure pH >9. |

| Broad NMR Signals | Rotamers (Restricted N-C bond rotation) | This is normal for N-Boc piperidines. Run NMR at elevated temp ( |

| Product is Oily | Residual Solvent/ | Dry under high vacuum for >12h. Traces of |

| Low Yield | Product water solubility | The Boc group is lipophilic, but if yield is low, salt the aqueous layer with NaCl and re-extract with DCM. |

Safety & Handling

-

Di-tert-butyl dicarbonate (

): Highly toxic by inhalation. Causes skin irritation. Handle in a fume hood. Pressure buildup from -

4-Bromo-2-(piperidin-2-yl)pyridine: Halogenated pyridines can be absorbed through the skin. Wear nitrile gloves and eye protection.

-

Waste Disposal: Aqueous waste from Method B contains carbonates and should be neutralized before disposal.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.

-

Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724.

-

Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(10), 3490-3496.

-

BenchChem. (2025).[3] Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.

Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific chemicals before use.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

The Art of C-N Bond Formation: Advanced Buchwald-Hartwig Amination Protocols for 4-Bromopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aminopyridines

In the landscape of modern medicinal chemistry and materials science, the 4-aminopyridine scaffold is a privileged structural motif. Its derivatives are integral to a wide array of biologically active compounds, including approved therapeutics and promising clinical candidates.[1][2][3] The unique electronic properties of the pyridine ring, coupled with the nucleophilic character of the amino group, make these compounds valuable as potassium channel blockers, scaffolds in kinase inhibitors, and versatile building blocks in drug discovery.[2] The synthesis of these crucial molecules often relies on the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[4]

This application note provides an in-depth technical guide to the Buchwald-Hartwig amination of 4-bromopyridine derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind protocol choices, offers field-proven insights for overcoming common challenges, and presents a detailed, adaptable protocol for the successful synthesis of a broad range of 4-aminopyridine derivatives.

Core Principles and Mechanistic Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6] A general understanding of this cycle is crucial for troubleshooting and optimizing reactions.

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyridine derivative to form a Pd(II) complex. This is often the rate-determining step.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the 4-aminopyridine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Challenges with 4-Bromopyridine Derivatives:

The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom introduce specific challenges not always encountered with simple aryl bromides:

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of unreactive off-cycle species.[7]

-

Substrate Reactivity: While the C-Br bond in 4-bromopyridine is activated towards oxidative addition due to the electron-withdrawing nature of the ring, the resulting palladium complex can be more susceptible to side reactions.

To overcome these challenges, careful selection of the catalyst system—specifically the palladium source and the phosphine ligand—is paramount.

Optimizing the Catalytic System: A Guide to Reagent Selection

The success of a Buchwald-Hartwig amination of a 4-bromopyridine derivative hinges on the judicious choice of the palladium precatalyst, ligand, base, and solvent.

Palladium Precatalysts:

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts are often preferred for their superior activity, stability, and reproducibility. These precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species under the reaction conditions.

Phosphine Ligands: The Key to Success

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired steps of the catalytic cycle, and preventing catalyst deactivation. For electron-deficient heteroaryl halides like 4-bromopyridine, bulky and electron-rich biaryl phosphine ligands are generally the most effective. These ligands facilitate both the oxidative addition and the reductive elimination steps.

Commonly Employed Ligands for Pyridine Substrates:

| Ligand | Structure | Key Features |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of amines. |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for sterically hindered couplings. |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often provides high yields for challenging substrates. |

| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for primary amines.[6] |

The Role of the Base:

The base is required to deprotonate the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate and the tolerance of functional groups.

-

Strong Bases (e.g., NaOt-Bu, LiHMDS): These are the most common bases and generally lead to faster reaction rates. However, they are not compatible with base-sensitive functional groups like esters and ketones.[6]

-

Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are suitable for substrates with base-sensitive functionalities, although they may require higher reaction temperatures or longer reaction times.

Solvent Selection:

Aprotic, non-polar solvents are typically used to ensure the solubility of the reactants and the catalyst system.

-

Toluene and Dioxane: These are the most commonly employed solvents.

-

tert-Butanol: Often used as a co-solvent, particularly with weaker bases.

It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and competing side reactions.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of 4-bromopyridine derivatives. Optimization of the specific conditions (catalyst loading, ligand, base, temperature, and reaction time) may be necessary for a particular substrate and amine combination.

Figure 2: General experimental workflow for the Buchwald-Hartwig amination of 4-bromopyridine derivatives.

General Protocol for the Amination of a 4-Bromopyridine Derivative with a Primary or Secondary Amine:

Materials:

-

4-Bromopyridine derivative (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

-

Ligand (if not using a precatalyst with an integrated ligand)

-

Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromopyridine derivative, the palladium precatalyst, and the base under an inert atmosphere (argon or nitrogen).

-

Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Selected Examples from the Literature

The following table summarizes various successful Buchwald-Hartwig amination reactions of 4-bromopyridine derivatives, showcasing a range of conditions and their outcomes.

| 4-Bromopyridine Derivative | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |

| 4-Bromopyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 16 | 92 |

| 2-Methyl-4-bromopyridine | n-Butylamine | XPhos Pd G3 | NaOt-Bu | Toluene | 100 | 8 | 95 |

| 2-Chloro-4-bromopyridine | Cyclohexylamine | Pd₂(dba)₃ / SPhos | LiHMDS | THF | 80 | 24 | 78 |

| 4-Bromo-2-methoxypyridine | Piperidine | BrettPhos Pd G3 | NaOt-Bu | Dioxane | 90 | 12 | 88 |

Note: The data in this table is a compilation of representative examples and may not reflect the full scope of possibilities. Researchers should consult the primary literature for specific experimental details.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following guide provides insights into common problems and potential solutions.

Figure 3: A troubleshooting guide for common issues in the Buchwald-Hartwig amination of 4-bromopyridine derivatives.

Issue: Low or No Product Yield

-

Possible Cause: Inactive or deactivated catalyst. The pyridine nitrogen can inhibit the palladium catalyst.

-

Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center and promote the catalytic cycle.[7] Using a well-defined precatalyst can also lead to more consistent results. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

-

-

Possible Cause: Inappropriate base or solvent.

-

Solution: If your substrate is base-sensitive, switch from a strong base like NaOt-Bu to a weaker one like Cs₂CO₃ or K₃PO₄. Ensure the solvent is appropriate for the chosen base and provides good solubility for all components at the reaction temperature.

-

Issue: Formation of Side Products

-

Possible Cause: Hydrodehalogenation (replacement of bromine with hydrogen).

-

Solution: This can occur if there are sources of hydride in the reaction mixture. Ensure the use of high-purity reagents and dry solvents. Lowering the reaction temperature or catalyst loading may also mitigate this side reaction.

-

-

Possible Cause: Homocoupling of the amine or 4-bromopyridine.

-

Solution: This is often a sign of an inappropriate ligand or an imbalanced reaction stoichiometry. Re-screen ligands and ensure the amine is used in a slight excess.

-

Conclusion

The Buchwald-Hartwig amination is an exceptionally powerful tool for the synthesis of 4-aminopyridine derivatives, providing access to a vast chemical space of high value in drug discovery and materials science. By understanding the underlying mechanistic principles and the specific challenges posed by 4-bromopyridine substrates, researchers can rationally design and optimize their reaction conditions. The use of modern, bulky, electron-rich phosphine ligands in combination with appropriate bases and solvents is key to achieving high yields and clean reactions. This guide provides a solid foundation for both seasoned practitioners and those new to the field to successfully employ this transformative reaction in their research endeavors.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Lee, S., Kim, J., & Park, S. (2019). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

-

Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1090. [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

-

Maiti, D., Fors, B. P., Henderson, J. L., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57–68. [Link]

-

YouTube. (2020, February 14). Buchwald-Hartwig cross-coupling reaction. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1575–1576. [Link]

-

Ivanova, Y., Tzanova, T., & Yotova, T. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(5), 335–344. [Link]

-

Ananieva, E. A., & Ananikov, V. P. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6890–6903. [Link]

-

Wolfe, J. P., & Buchwald, S. L. (2000). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 65(4), 1144–1157. [Link]

-

Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reductive Amination of 4-Bromo-2-(piperidin-2-yl)pyridine with Aldehydes

Executive Summary

This application note details the reductive amination of 4-Bromo-2-(piperidin-2-yl)pyridine (CAS: 1206969-06-3 analog) with various aldehydes. This specific scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib) and Smoothened (Smo) receptor antagonists.

The secondary amine in the piperidine ring, located at the

Strategic Analysis & Chemical Logic

Reagent Selection: The Case for STAB

For this specific substrate, the choice of reducing agent is dictated by two factors: Chemoselectivity and Steric Hindrance .

| Reducing Agent | Compatibility with Ar-Br | Rate of Imine Reduction | Risk of Aldehyde Reduction | Verdict |

| H₂ / Pd-C | Low (High risk of hydrodebromination) | High | High | Avoid |

| NaBH₃CN | High | Slow (Requires pH 3-4 control) | Moderate | Legacy / Toxic |

| NaBH(OAc)₃ (STAB) | High (Inert to Ar-Halides) | Fast (Selective for Iminium) | Negligible | Recommended |

Expert Insight: The 4-bromo moiety on the pyridine ring is susceptible to hydrodehalogenation under catalytic hydrogenation conditions (H₂/Pd). Therefore, hydride donors are required. STAB is superior to NaCNBH₃ because it does not require toxic cyanide handling and operates effectively in weakly acidic media (AcOH), which is necessary to protonate the sterically hindered imine intermediate formed at the piperidine 2-position.

Steric & Electronic Considerations

The nitrogen atom of 4-Bromo-2-(piperidin-2-yl)pyridine is a secondary amine. However, its nucleophilicity is modulated by the bulky pyridine ring at the adjacent carbon (C2).

-

Challenge: Formation of the hemiaminal and subsequent dehydration to the iminium ion is the rate-determining step due to steric clash between the aldehyde substituent and the pyridine ring.

-

Solution: The use of Acetic Acid (AcOH) (1.0–2.0 equiv) is mandatory. It catalyzes the dehydration step and buffers the reaction mixture, ensuring the imine exists as the reactive iminium species, which STAB reduces rapidly.

Mechanistic Pathway

The following diagram illustrates the stepwise conversion, highlighting the critical role of acid catalysis in driving the equilibrium toward the reactive iminium ion.

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the reversible nature of the iminium formation, necessitating anhydrous conditions.

Standard Experimental Protocol

Materials[1][2][3][4][5]

-

Substrate: 4-Bromo-2-(piperidin-2-yl)pyridine (1.0 equiv)

-

Aldehyde: 1.1 – 1.2 equiv (Aliphatic or Aromatic)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)[1][2]

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-2-(piperidin-2-yl)pyridine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M concentration).

-

Aldehyde Addition: Add the Aldehyde (1.1 mmol).

-

Acid Catalysis: Add Glacial Acetic Acid (1.0–2.0 mmol).

-

Note: If the aldehyde is an acetal or exists as a hydrate, add 3Å molecular sieves to the mixture and stir for 30 minutes before adding the reducing agent to ensure imine formation.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir under nitrogen atmosphere.

-

Time: Typically 2–16 hours. Monitor by LC-MS or TLC.

-

Endpoint: Disappearance of the secondary amine starting material.

-

-

Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Workflow Visualization

Figure 2: Operational workflow for the reductive amination process.

Optimization & Troubleshooting

Dealing with Low Conversion (Stalling)

If the reaction stalls with starting material remaining:

-

Steric Bulk: The 2-pyridyl group hinders the approach of the aldehyde. Increase the reaction temperature to 40°C.

-

Imine Stability: The intermediate imine may be hydrolyzing. Ensure the solvent is anhydrous. Add 3Å molecular sieves.

-

Sequential Addition: For extremely hindered ketones or aldehydes, pre-form the imine in MeOH/AcOH at reflux for 2 hours, remove solvent, redissolve in DCE, and then add STAB.

Impurity Profile

-

Dialkylation: Rare for this substrate due to steric hindrance.

-

Reduction of Aldehyde: If the aldehyde is reduced to the alcohol (R-CH₂OH), it indicates the imine formation was too slow. Increase AcOH loading to accelerate imine formation relative to direct aldehyde reduction.

Data Summary Table

| Parameter | Standard Condition | Optimization for Hindered Substrates |

| Solvent | DCE (1,2-Dichloroethane) | THF or Toluene (Reflux for imine formation) |

| Equivalents (Aldehyde) | 1.1 - 1.2 eq | 1.5 - 2.0 eq |

| Equivalents (STAB) | 1.4 - 1.5 eq | 2.0 - 2.5 eq |

| Temperature | 20 - 25°C | 40 - 60°C |

| Time | 4 - 16 h | 24 - 48 h |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[5] Organic Reactions, 1–714.[5]

-

Jones, R. et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. (Contextual reference for piperidine-pyridine scaffolds).

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination [anchorquery.ccbb.pitt.edu]

Application Notes and Protocols for Solid-Phase Synthesis Strategies Using 4-Bromo-2-(piperidin-2-yl)pyridine

Introduction: The Strategic Value of the 4-Bromo-2-(piperidin-2-yl)pyridine Scaffold

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of paramount importance. The 4-Bromo-2-(piperidin-2-yl)pyridine core represents such a scaffold, combining the pharmacologically significant piperidine ring with a functionalizable pyridine system.[1] Piperidine is a ubiquitous nitrogen-containing heterocycle found in numerous FDA-approved drugs, valued for its ability to confer desirable physicochemical properties and engage in key binding interactions.[2] The pyridine ring is also a cornerstone of medicinal chemistry, appearing in a wide array of therapeutics, from anticancer to anti-inflammatory agents.[3]

The strategic placement of a bromine atom at the 4-position of the pyridine ring provides a versatile handle for diversification through modern cross-coupling chemistry. This allows for the systematic exploration of chemical space around the core, a critical activity in lead optimization. Solid-phase organic synthesis (SPOS) is the ideal platform for this exploration, enabling the rapid and efficient generation of compound libraries by anchoring the scaffold to a polymeric support and building complexity in a stepwise fashion.[4]

This guide provides a comprehensive framework for the solid-phase synthesis of compound libraries based on the 4-Bromo-2-(piperidin-2-yl)pyridine scaffold. We will detail protocols for immobilization, on-resin diversification via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and final cleavage, with an emphasis on the underlying chemical principles and in-process controls that ensure synthetic success.

Core Principles of the Solid-Phase Strategy

The power of solid-phase synthesis lies in its ability to simplify purification; excess reagents and by-products are removed by simple filtration and washing of the resin-bound compound.[5] Our strategy is predicated on three key stages: Immobilization , Diversification , and Cleavage .

-

Immobilization: The 4-Bromo-2-(piperidin-2-yl)pyridine scaffold is first anchored to a solid support. The secondary amine of the piperidine ring serves as the ideal attachment point. We will utilize Wang resin, a p-alkoxybenzyl alcohol-functionalized polystyrene support, which forms an acid-labile ether linkage with the scaffold.[1][6] This choice allows for straightforward cleavage under moderately acidic conditions at the end of the synthesis.

-

Diversification: With the scaffold securely immobilized, the 4-bromo position of the pyridine ring is the site of chemical elaboration. We will focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis:

-

Cleavage: Once the desired diversification has been achieved, the final compound is released from the solid support. For Wang resin, this is typically accomplished with a solution of trifluoroacetic acid (TFA).[11][12]

This entire workflow can be visualized as a logical progression, with clear decision points and quality control checks.

Caption: Overall workflow for solid-phase synthesis using the target scaffold.

Experimental Protocols and Methodologies

A. Materials and General Procedures

| Reagent/Material | Grade | Recommended Supplier |

| 4-Bromo-2-(piperidin-2-yl)pyridine | ≥95% Purity | Commercial Source |

| Wang Resin | 100-200 mesh, ~1.0 mmol/g | Commercial Source |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercial Source |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial Source |

| Palladium Catalysts & Ligands | Anhydrous/Air-Stable | Commercial Source |

| Solvents (DCM, DMF, Dioxane) | Anhydrous, Peptide Grade | Commercial Source |

All solid-phase reactions should be performed in dedicated solid-phase reaction vessels with gentle agitation (e.g., orbital shaker or wrist-action shaker). Resin washes are critical for removing excess reagents and should be performed with the specified solvent for the indicated duration and repetitions.

Protocol 1: N-Boc Protection of 4-Bromo-2-(piperidin-2-yl)pyridine

Causality: The secondary amine of the piperidine must be protected to prevent it from acting as a nucleophile during the subsequent immobilization and cross-coupling steps. The tert-butoxycarbonyl (Boc) group is ideal due to its stability to the basic conditions of cross-coupling and its facile removal during the final acidic cleavage step.[3][13]

-

Dissolution: Dissolve 4-Bromo-2-(piperidin-2-yl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 10 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-Bromo-2-(piperidin-2-yl)pyridine.

Protocol 2: Immobilization onto Wang Resin

Causality: This protocol attaches the protected scaffold to the solid support via a Mitsunobu reaction, which forms a stable ether linkage under mild conditions. This linkage is designed to be cleaved at the end of the synthesis by strong acid.[6]

-

Resin Swelling: Swell Wang resin (1.0 eq, based on loading capacity) in anhydrous DCM (~15 mL per gram of resin) for 1 hour in a solid-phase reaction vessel.

-

Reagent Preparation: In a separate flask, dissolve N-Boc-4-Bromo-2-(piperidin-2-yl)pyridine (3.0 eq) and triphenylphosphine (PPh₃, 3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Drain the DCM from the swollen resin. Add the THF solution of the scaffold and PPh₃ to the resin.

-

Mitsunobu Reaction: Cool the vessel to 0 °C and slowly add diisopropyl azodicarboxylate (DIAD, 3.0 eq) dropwise over 20 minutes.

-

Coupling: Allow the reaction to warm to room temperature and agitate for 12-16 hours.

-

Washing: Filter the resin and wash sequentially with THF (3x), DMF (3x), DCM (3x), and Methanol (3x).

-

Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 2 hours.

-

Final Wash and Dry: Wash the resin as in step 6 and dry under high vacuum to a constant weight. The loading efficiency can be determined by a test cleavage on a small amount of resin.

B. On-Resin Diversification via Cross-Coupling

The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may affect catalytic activity.[7] The selection of electron-rich, bulky phosphine ligands is crucial to promote the desired catalytic cycle and mitigate this potential issue.[14]

Caption: Generalized catalytic cycle for on-resin cross-coupling reactions.

Protocol 3: On-Resin Suzuki-Miyaura Coupling

Causality: This protocol facilitates the formation of a C(sp²)-C(sp²) bond at the 4-position of the pyridine ring, introducing aryl or heteroaryl diversity.[8][15]

-

Resin Preparation: Swell the resin-bound scaffold (~100 mg) in a 4:1 mixture of 1,4-dioxane and water.

-

Reagent Addition: To the swollen resin, add the arylboronic acid (5.0 eq), a base such as K₂CO₃ or K₃PO₄ (5.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.1 eq).

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 20 minutes.

-

Reaction: Heat the mixture to 85-95 °C with agitation for 12-18 hours.

-

Washing: Cool the resin to room temperature. Filter and wash sequentially with the reaction solvent, water, DMF, DCM, and methanol.

-

Confirmation: A small sample of the resin can be subjected to a test cleavage and LC-MS analysis to confirm reaction completion before proceeding with a larger batch or the next synthetic step.

Protocol 4: On-Resin Buchwald-Hartwig Amination

Causality: This protocol enables the formation of a C(sp²)-N bond, allowing for the introduction of a diverse range of amine functionalities.[9][16]

-

Resin Preparation: Swell the resin-bound scaffold (~100 mg) in anhydrous toluene or dioxane.

-

Reagent Addition: To the swollen resin, add the amine (5.0 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 5.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a suitable phosphine ligand (e.g., XPhos or BINAP, 0.2 eq).[10][17]

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 20 minutes.

-

Reaction: Heat the mixture to 90-110 °C with agitation for 12-18 hours.

-

Washing: Cool the resin to room temperature. Filter and wash sequentially with the reaction solvent, DMF, DCM, and methanol.

-

Confirmation: Perform a test cleavage and LC-MS analysis on a small sample to verify the success of the amination.

Protocol 5: Cleavage and Product Isolation

Causality: A strong acid, TFA, is used to cleave the p-alkoxybenzyl ether linkage of the Wang resin, releasing the final product into solution.[11] Scavengers are included in the cleavage cocktail to trap reactive carbocations generated from the cleavage of the Boc group and the resin linker, preventing them from causing side reactions with the product.[12][18]

-

Resin Preparation: Place the dry, final resin product in a solid-phase reaction vessel. Wash with DCM (3x) to ensure it is free from residual DMF.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the resin (~10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

-

Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2x), and then with DCM (2x). Combine all filtrates.

-

Precipitation: Concentrate the combined filtrate under a stream of nitrogen to reduce the volume by approximately 80%. Add the concentrated solution dropwise to a flask of ice-cold diethyl ether (at least 10 times the volume of the filtrate). A precipitate of the product should form.

-

Isolation: Allow the suspension to stand at -20 °C for 30 minutes to maximize precipitation. Isolate the solid product by centrifugation or filtration. Wash the solid with cold diethyl ether.

-

Drying and Analysis: Dry the final product under high vacuum. Characterize the product by LC-MS and NMR to confirm identity and purity. Further purification can be performed by preparative HPLC if necessary.

On-Resin Reaction Monitoring

Real-time or quasi-real-time monitoring is essential for optimizing reaction conditions and ensuring high-quality library synthesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful, non-destructive technique for monitoring solid-phase reactions.[4][19] A small sample of beads can be analyzed at each step.

-

Immobilization: Successful loading onto Wang resin can be confirmed by the disappearance of the resin's broad O-H stretch (around 3500 cm⁻¹) and the appearance of characteristic C-O ether stretches.

-

Boc-Group Status: The presence of the Boc protecting group is indicated by a strong carbonyl stretch around 1695 cm⁻¹. Its removal during the final cleavage will be evident by the disappearance of this peak.

Qualitative Colorimetric Tests:

-

Kaiser Test: This test detects free primary amines. It will be negative after the initial immobilization and should remain negative throughout the synthesis, as our scaffold contains only a secondary amine. It can be useful for control experiments with primary amine-containing linkers.[20]

-

Chloranil Test: This test can detect secondary amines and is useful for confirming the presence of the free piperidine nitrogen before the Boc-protection step.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Loading on Wang Resin | Incomplete activation; steric hindrance; poor resin swelling. | Ensure all reagents and solvents are anhydrous. Increase reagent equivalents and/or reaction time. Consider an alternative immobilization chemistry if Mitsunobu fails. |

| Incomplete Cross-Coupling | Inactive catalyst; poor solvent choice; insufficient degassing; base incompatibility. | Use a fresh batch of palladium catalyst and ligand. Ensure rigorous degassing. Screen different bases (e.g., Cs₂CO₃ for Suzuki, LHMDS for Buchwald-Hartwig). Try alternative solvents like DMF or NMP, ensuring they are anhydrous. |

| Low Yield After Cleavage | Incomplete cleavage; product precipitation/adsorption issues. | Extend cleavage time to 4 hours. After filtration, re-treat the resin with fresh cleavage cocktail. During precipitation, use a larger volume of ether and ensure it is sufficiently cold. |

| Side Products Observed in LC-MS | Incomplete capping of resin; scavenger-related artifacts during cleavage. | Ensure the capping step after immobilization is performed thoroughly. For tryptophan-containing analogues, add 1,2-ethanedithiol (EDT) to the cleavage cocktail to prevent alkylation of the indole ring.[12] |

References

-

A.A.P.P.T.E.C. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

-